Ortho-Bromo Photoreactivity: 500× Rate Enhancement Over Meta/Para Isomers
The ortho-bromo substitution pattern confers a profound acceleration of photoinduced C–Br bond cleavage. For the structurally analogous o-bromobenzophenone, the triplet-state cleavage rate is 500 times faster than that of its meta and para isomers. Quantitatively, m- and p-bromobenzophenone exhibit quantum yields of 0.002–0.003 for conversion to benzophenone in cyclopentane, corresponding to triplet cleavage rates of 0.8–1.0 × 10⁵ s⁻¹, whereas o-bromobenzophenone reacts roughly 500-fold faster [1]. This class-level behavior is directly transferable to 1,2-bis(2-bromophenyl)ethan-1-one, which bears two ortho-bromo ketone motifs within a single molecule, potentially enabling dual photochemical activation.
| Evidence Dimension | Photoinduced triplet-state C–Br bond cleavage rate |
|---|---|
| Target Compound Data | ~500× rate enhancement (class-level inference from o-bromobenzophenone) |
| Comparator Or Baseline | m-Bromobenzophenone and p-bromobenzophenone: quantum yield 0.002–0.003; triplet cleavage rate 0.8–1.0 × 10⁵ s⁻¹ |
| Quantified Difference | o-Bromo isomer ~500× more reactive than m- and p- isomers |
| Conditions | Cyclopentane solvent; steady-state photolysis; J. Am. Chem. Soc. 1996, 118, 746–754 |
Why This Matters
For applications requiring photoactivatable bromoarenes—such as photoremovable protecting groups, photoinitiators, or photonucleases—the ortho,ortho-dibromo compound offers a quantitatively predictable reactivity advantage over para-substituted analogs.
- [1] Wagner, P.J.; Sedon, J.H.; Gudmundsdottir, A. Photoinduced Radical Cleavage of Bromophenyl Ketones. J. Am. Chem. Soc. 1996, 118 (4), 746–754. View Source
